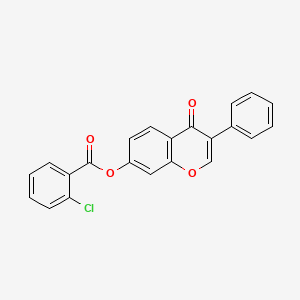

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClO4/c23-19-9-5-4-8-16(19)22(25)27-15-10-11-17-20(12-15)26-13-18(21(17)24)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQYJUIRZKWPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired ester with high efficiency and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The chromen ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.

Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C22H13ClO4

- Molecular Weight : 376.79 g/mol

- CAS Number : 449740-27-6

The structure consists of a chromenone core, which is known for its versatility in forming derivatives with diverse biological activities. The presence of chlorine and phenyl groups contributes to its chemical reactivity and potential pharmacological properties .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives exhibit various biological activities, including:

- Antioxidant Activity : These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.

Organic Synthesis

This compound serves as a precursor in the synthesis of other bioactive molecules. Its structural framework allows for modifications that can lead to the development of new pharmaceuticals. The synthesis typically involves:

- Starting Materials : Common reagents include phenolic compounds and chlorobenzoic acid derivatives.

- Reaction Conditions : Controlled temperature and pH are essential for optimizing yields.

- Analytical Techniques : Thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reactions and confirm product identity .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Anticancer Activity

A research study explored the anticancer effects of this compound on breast cancer cells. The findings indicated that it could inhibit cell growth through apoptosis mechanisms, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Synthesis of Derivatives

Another study focused on synthesizing various derivatives from this compound. The derivatives exhibited enhanced biological activity compared to the parent compound, showcasing the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is largely dependent on its interaction with biological targets. The chromen ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the chloro substituent on the benzoate ring significantly impacts physicochemical and biological properties:

- 2-chlorobenzoate vs. 2-oxo-2H-chromen-7-yl 4-chlorobenzoate: The para-chloro substituent may allow better π-π stacking interactions in crystal lattices, as observed in X-ray studies .

- Comparison with methyl/methoxy-substituted analogs :

- Methyl 2-chlorobenzoate (M2CB) exhibits distinct electrophilic aromatic substitution reactivity compared to methyl 2-methoxybenzoate (M2MOB), highlighting the electron-withdrawing dominance of chlorine over electron-donating methoxy groups .

- Adamantane-based 2-chlorobenzoate esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) demonstrate superior hydrogen peroxide radical scavenging (IC₅₀: 12.3 µM) compared to nitro- or methyl-substituted analogs, attributed to synergistic effects between the adamantane core and 2-chlorobenzoate .

Metabolic and Environmental Degradation

- Biodegradation: 2-chlorobenzoate is metabolized via 2-chlorobenzoate dioxygenase (2CB) in microbial communities, a pathway less prevalent than catechol degradation .

Stability :

Key Research Findings and Implications

Substituent-Driven Activity : Ortho-chloro substitution in benzoates enhances oxidative stability but may reduce aqueous solubility, necessitating formulation strategies for drug development .

Microbial Interactions : The lack of chemotactic response to 2-chlorobenzoate in P. putida suggests species-specific metabolic limitations, informing bioremediation strategies .

Biological Activity

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer and antimicrobial properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C22H13ClO4 |

| Molecular Weight | 376.79 g/mol |

| CAS Number | 449740-27-6 |

The structure consists of a chromenone core fused with a phenyl group at the 3-position and a 2-chlorobenzoate ester at the 7-position, which significantly influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, effectively blocking substrate access or altering enzyme conformation. This mechanism is particularly relevant in cancer biology, where it may induce apoptosis and inhibit cell proliferation.

Anticancer Activity

Research indicates that compounds within the chromene class, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : Studies have reported IC50 values for related compounds, suggesting that chromene derivatives can effectively inhibit breast cancer cell proliferation with IC50 values ranging from 0.47 µM to higher values depending on structural modifications .

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted the cytotoxicity of related chromene derivatives against MCF-7 cells, demonstrating that modifications to the phenyl group significantly affect potency. For example, derivatives with electron-withdrawing groups showed enhanced activity .

- Enzyme Inhibition : Molecular docking studies have indicated that the compound can fit into binding sites of key enzymes involved in tumor progression, such as Raf1 and JNK1 kinases. This suggests potential for dual inhibition mechanisms that could be harnessed for therapeutic applications .

- Oxidative Stress Response : Some derivatives of chromenes have shown promise in scavenging free radicals, indicating potential antioxidant properties that could contribute to their anticancer effects .

Q & A

Basic: What are the standard synthetic routes for preparing 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Condensation of 3-phenylchromen-4-one with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane at room temperature .

- Step 2: Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Key parameters to optimize include reaction stoichiometry, solvent choice, and base strength to minimize side products like hydrolyzed esters.

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., phenyl at C3, ester at C7).

- Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation of the chromenone core and ester linkage geometry. SHELX programs (e.g., SHELXL) are widely used for structure refinement .

Basic: What are the common chemical reactions this compound undergoes?

Methodological Answer:

Reactivity is influenced by the chromenone core and ester group:

- Oxidation: The chromenone’s conjugated system can undergo epoxidation or quinone formation under strong oxidizing agents (e.g., mCPBA).

- Hydrolysis: The ester group is susceptible to alkaline hydrolysis (e.g., NaOH/EtOH), yielding 2-chlorobenzoic acid and the corresponding chromenol .

- Reduction: Catalytic hydrogenation (Pd/C, H) reduces the chromenone’s α,β-unsaturated ketone to a chromanol derivative .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).

- Purity Issues: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity, as impurities like hydrolyzed byproducts can skew results .

- Structural Analogues: Compare activity with closely related derivatives (e.g., 4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate) to isolate substituent effects .

Advanced: What strategies are effective for crystallizing this compound given its low solubility?

Methodological Answer:

Crystallization challenges arise from hydrophobic substituents (phenyl, chlorobenzoate):

- Solvent Screening: Use mixed-solvent systems (e.g., DMSO/water or THF/hexane) to induce slow nucleation.

- Temperature Gradients: Gradual cooling from 60°C to 4°C to enhance crystal lattice formation.

- Seeding: Introduce microcrystals of analogous compounds (e.g., 2-oxo-2H-chromen-3-yl 4-fluorobenzoate) to template growth .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein structures (e.g., COX-2 for anti-inflammatory studies) to model binding affinities.

- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with observed IC values .

Advanced: What analytical techniques quantify environmental degradation products of this compound?

Methodological Answer:

Degradation studies (e.g., soil or aqueous media) require:

- LC-MS/MS: To detect 2-chlorobenzoate and phenolic derivatives using MRM mode.

- Isotopic Labeling: C-labeled chromenone to track mineralization rates.

- Microbial Assays: RT-qPCR to monitor degradative bacteria (e.g., Pseudomonas putida) using GFP markers .

Advanced: How does the electronic nature of substituents affect the compound’s spectroscopic properties?

Methodological Answer:

- UV-Vis Spectroscopy: Electron-withdrawing groups (e.g., 2-chlorobenzoate) redshift λ due to extended conjugation. Compare with 4-methylbenzoate derivatives .

- Fluorescence Quenching: Use Stern-Volmer plots to study interactions with quenchers (e.g., iodide ions), revealing substituent-dependent excited-state behavior .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Selection: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) to control stereochemistry.

- Process Analytical Technology (PAT): In-line FTIR to monitor reaction progress and prevent racemization.

- Crystallization Resolution: Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomer separation .

Advanced: How can researchers validate hypothesized metabolic pathways in vivo?

Methodological Answer:

- Radiolabeled Tracers: Administer H-labeled compound to rodents; analyze metabolites via radio-HPLC.

- CYP450 Inhibition Assays: Human liver microsomes + NADPH to identify isoforms (e.g., CYP3A4) involved in oxidation.

- Toxicogenomics: RNA-seq to assess hepatic stress response pathways (e.g., Nrf2 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.